molecular formula C9H9NO3 B14858695 2-Acetyl-6-methylisonicotinic acid

2-Acetyl-6-methylisonicotinic acid

Cat. No.: B14858695
M. Wt: 179.17 g/mol
InChI Key: WGTNVHDIBOMCTJ-UHFFFAOYSA-N
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Description

2-Acetyl-6-methylisonicotinic acid is an organic compound with the molecular formula C9H9NO3. It contains a pyridine ring substituted with an acetyl group at the 2-position and a methyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-methylisonicotinic acid typically involves the acetylation of 6-methylisonicotinic acid. One common method is the Friedel-Crafts acylation reaction, where 6-methylisonicotinic acid reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-6-methylisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetyl-6-methylisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Acetyl-6-methylisonicotinic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

    Isonicotinic acid: A related compound with a similar pyridine ring structure but without the acetyl and methyl substitutions.

    6-Methylisonicotinic acid: Similar to 2-Acetyl-6-methylisonicotinic acid but lacks the acetyl group.

    2-Acetylisonicotinic acid: Similar but lacks the methyl group at the 6-position

Uniqueness: this compound is unique due to the presence of both acetyl and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-acetyl-6-methylpyridine-4-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-5-3-7(9(12)13)4-8(10-5)6(2)11/h3-4H,1-2H3,(H,12,13)

InChI Key

WGTNVHDIBOMCTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)C)C(=O)O

Origin of Product

United States

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